molecular formula C19H14BrNO B3559528 N-4-biphenylyl-4-bromobenzamide

N-4-biphenylyl-4-bromobenzamide

Cat. No.: B3559528
M. Wt: 352.2 g/mol
InChI Key: YZUOVUQAJIUZCQ-UHFFFAOYSA-N
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Description

“N-4-biphenylyl-4-bromobenzamide” is a chemical compound with the molecular formula C13H10BrNO . It is also known as “N-(4-Bromophenyl)benzamide” and has an average mass of 276.129 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound “N-Benzyl-4-bromobenzamide” was synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This could potentially provide a basis for the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a bromophenyl group . The exact structure can be found in chemical databases such as ChemSpider .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C13H10BrNO and an average mass of 276.129 Da . More detailed properties can be found in chemical databases such as ChemSpider .

Safety and Hazards

While specific safety data for “N-4-biphenylyl-4-bromobenzamide” was not found, a related compound “4-Bromobenzamide” has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures.

Future Directions

While specific future directions for “N-4-biphenylyl-4-bromobenzamide” were not found, the related compound “N-Benzyl-4-bromobenzamide” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that “this compound” could also be of interest in future research.

Properties

IUPAC Name

4-bromo-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUOVUQAJIUZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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